molecular formula C11H21NO4S B8309426 2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid

2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid

Cat. No.: B8309426
M. Wt: 263.36 g/mol
InChI Key: XGVBECAJIAVKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid is a useful research compound. Its molecular formula is C11H21NO4S and its molecular weight is 263.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

2-[3-(tert-butylsulfinylamino)oxetan-3-yl]butanoic acid

InChI

InChI=1S/C11H21NO4S/c1-5-8(9(13)14)11(6-16-7-11)12-17(15)10(2,3)4/h8,12H,5-7H2,1-4H3,(H,13,14)

InChI Key

XGVBECAJIAVKHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C1(COC1)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate (Preparation 35, 2.89 g, 10.42 mmol) was stirred in methanol (30 mL) and a 1M aqueous solution of sodium hydroxide (30 mL) for 18 hours at room temperature. The reaction was concentrated in vacuo and partitioned between diethyl ether and water. The pH of the aqueous layer was adjusted to pH3 with potassium hydrogen sulphate and extracted with dichloromethane. The organic layer was dried over MgSO4 and concentrated in vacuo to afford the title compound that was used without purification in the next step.
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.